molecular formula C17H19NO4S B2516364 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 359020-78-3

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B2516364
CAS No.: 359020-78-3
M. Wt: 333.4
InChI Key: GBYMWEGSJQOEAX-UHFFFAOYSA-N
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Description

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a sulfonamide-linked 3,4-dimethylphenyl group and a methylsulfonyl substituent. Its molecular formula is C₁₇H₁₉NO₄S (calculated molecular weight: 357.4 g/mol). The compound is characterized by a benzoic acid core substituted at the 4-position with a methylene bridge connecting a methylsulfonylamino group, which is further attached to a 3,4-dimethylphenyl ring. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and biochemical research, particularly in enzyme inhibition studies .

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-9-16(10-13(12)2)18(23(3,21)22)11-14-5-7-15(8-6-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMWEGSJQOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 3,4-dimethylphenyl(methylsulfonyl)amine. This intermediate is then reacted with 4-formylbenzoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of sulfonamides, including compounds similar to 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid, exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of various sulfonamide derivatives against pathogens such as Pseudomonas aeruginosa and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays have shown that certain sulfonamide derivatives can effectively scavenge free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds containing the methylsulfonyl group. For instance, sulfonamide derivatives have been reported to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Case Study 1: Synthesis and Characterization

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research details the synthesis of alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids. The synthesized compounds were characterized using various techniques (FTIR, NMR) and tested for antimicrobial and antioxidant activities against several pathogens . The results showed a correlation between structural modifications and biological activity.

CompoundAntimicrobial Activity (Zone of Inhibition)Antioxidant Activity (IC50)
Compound A15 mm (against E. coli)25 µg/mL
Compound B20 mm (against S. aureus)30 µg/mL

Case Study 2: Computational Studies

In silico studies have been conducted to evaluate the binding affinities of various sulfonamide derivatives to target enzymes involved in metabolic pathways. These studies suggest that modifications to the phenyl ring can enhance binding efficiency and specificity towards target enzymes .

CompoundBinding Affinity (kcal/mol)Target Enzyme
Compound C-8.5Acetylcholinesterase
Compound D-9.0Butyrylcholinesterase

Mechanism of Action

The mechanism of action of 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of sulfonamide-functionalized benzoic acid derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid 3,4-Dimethylphenyl, methylsulfonyl C₁₇H₁₉NO₄S 357.4 High steric bulk due to dual methyl groups; potential for hydrophobic interactions
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid 3,4-Dimethylphenyl sulfamoyl C₁₅H₁₅NO₄S 305.3 Lacks methylene bridge; simpler sulfamoyl linkage
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid 4-Methylphenyl sulfonamide C₁₄H₁₃NO₄S 291.3 Smaller substituent; reduced steric hindrance
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid 4-Methoxyphenyl sulfonamide C₁₄H₁₃NO₅S 307.3 Methoxy group enhances polarity; potential for hydrogen bonding
4-[(3,4-Dimethoxyphenylamino)methyl]benzoic acid 3,4-Dimethoxyphenylamino C₁₆H₁₆NO₄ 286.3 Methoxy groups increase electron density; distinct from sulfonamide class

Physicochemical Properties

  • Solubility: The target compound is likely sparingly soluble in polar solvents (e.g., DMSO, methanol) due to its bulky hydrophobic substituents, similar to analogs like 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid .
  • Melting Point : While direct data are unavailable, structurally related sulfonamides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives) exhibit melting points between 200–220°C, suggesting thermal stability .
  • Spectroscopic Data : The compound’s ¹H NMR would show peaks for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ ~3.3 ppm), consistent with analogs in and .

Biological Activity

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid, also known by its CAS number 359020-78-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N1O4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability, which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid exhibit antitumor properties. For instance, research on related benzoic acid derivatives has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study demonstrated that modifications in the structure of benzoic acid derivatives led to enhanced cytotoxicity against leukemia cells (P388 and L1210) through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting antimicrobial properties. Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. The sulfonamide moiety is often implicated in this antimicrobial activity due to its ability to inhibit bacterial enzymes involved in folate synthesis.

Study on Antileukemic Activity

A case study explored the antileukemic potential of steroidal esters derived from benzoic acids, including those similar to our compound. The study revealed that these compounds were more potent than traditional agents like chlorambucil, suggesting a unique mechanism involving interaction with cellular components essential for tumor growth .

Pharmacogenomic Factors

Another study examined the pharmacogenomic implications of using such compounds in cancer therapy. Variability in response due to genetic differences among individuals was highlighted, emphasizing the need for personalized approaches in treatment regimens involving these compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits bacterial folate synthesis enzymes
Pharmacogenomic VariabilityGenetic differences affect drug response

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